molecular formula C10H13N3O6 B1218493 Metronidazole monosuccinate CAS No. 13182-87-1

Metronidazole monosuccinate

Cat. No. B1218493
CAS RN: 13182-87-1
M. Wt: 271.23 g/mol
InChI Key: APPATXNXXOVPAY-UHFFFAOYSA-N
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Patent
US07608724B2

Procedure details

In a 100 mL reactor with 10 mL of methanol at a temperature about 60° C., add 0.315 g of metronidazole, 2.0 mL of NaOH 1N, 0.2 g of succinic anhydride and keep the reaction medium under stirring and heating for about 2 hours. Cool the reaction medium to a temperature around 8° C. and allow it to stand for 12 hours. The reaction medium is filtered and the solvent is evaporated to dryness yielding 0.47 g of metronidazole monosuccinate. (Yield=94%)
Quantity
0.315 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][OH:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1.[OH-].[Na+].[C:15]1(=[O:21])[O:20][C:18](=[O:19])[CH2:17][CH2:16]1>CO>[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][O:9][C:15]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])=[O:21])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.315 g
Type
reactant
Smiles
CC1=NC=C(N1CCO)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating for about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.